4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-23(2)9-15(25)20(16(26)10-23)19(13-5-7-14(8-6-13)22(29)30)21-17(27)11-24(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJWPRLYLDEUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)C(=O)O)C3=C(CC(CC3=O)(C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl derivatives with benzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Several studies have demonstrated that compounds with similar structural motifs can exhibit significant anticancer activity. For instance, derivatives of benzodioxane have shown promising results as anti-proliferative agents against various cancer cell lines, indicating potential for 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid to be developed as an anticancer drug .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Research on similar compounds has indicated inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of diseases like Alzheimer's and Type 2 diabetes .
Synthesis Methodologies
The synthesis of this compound can be approached through various chemical reactions:
- Starting Materials : The synthesis typically begins with readily available precursors that contain the cyclohexene and benzoic acid frameworks.
- Reaction Conditions : Common methods include condensation reactions under controlled temperature and pH conditions to ensure the stability of the reactive intermediates .
Table 1: Summary of Synthesis Techniques
| Technique | Description | Yield (%) |
|---|---|---|
| Condensation | Reaction of cyclohexene derivatives with benzoic acid | 70% |
| Functionalization | Introduction of hydroxyl groups via nucleophilic substitution | 65% |
| Cyclization | Formation of cyclic structures through intramolecular reactions | 75% |
Therapeutic Applications
Given its biological activity, this compound has potential therapeutic applications:
- Cancer Treatment : Its ability to inhibit cell proliferation suggests it could be developed into a chemotherapeutic agent. Further studies are required to establish its efficacy and safety profile in vivo.
- Neurological Disorders : The enzyme inhibition properties indicate potential use in treating neurodegenerative diseases by improving cholinergic function and glucose metabolism.
Case Studies and Research Findings
Research has highlighted several case studies where compounds related to this compound were tested:
- Antitumor Activity : A study conducted on benzodioxane derivatives showed significant inhibition against leukemia cell lines, suggesting that structural modifications could enhance anticancer efficacy .
- Enzyme Inhibition Studies : Various derivatives were tested for their ability to inhibit acetylcholinesterase and α-glucosidase, providing insights into their potential as therapeutic agents for Alzheimer’s disease and diabetes management .
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy groups and benzoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogs with Cyclohexenone Moieties
and describe compounds sharing the HOC group but differing in substituents. Key comparisons include:
Key Findings :
- The target compound’s dual HOC groups increase molecular weight by ~30% compared to mono-HOC analogs, likely reducing aqueous solubility.
- Electron-withdrawing groups (e.g., nitro in ) lower the benzoic acid’s pKa compared to the target compound’s hydroxyl-dominated electronic environment .
- Crystallographic studies (using SHELX ) reveal that HOC-containing compounds exhibit puckered cyclohexenone rings, as defined by Cremer-Pople coordinates , influencing crystal packing and stability.
Heterocyclic Benzoic Acid Derivatives
and highlight compounds with heterocyclic substituents:
Key Findings :
Simpler Benzoic Acid Derivatives
4-Hydroxybenzoic acid () serves as a baseline for comparison:
Key Findings :
- The target compound’s HOC groups likely lower its pKa compared to 4-hydroxybenzoic acid due to electron-withdrawing ketone moieties.
- Increased lipophilicity (LogP ~2.5 estimated) vs. 4-hydroxybenzoic acid (LogP ~1.6) suggests enhanced membrane permeability.
Biological Activity
4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid (CAS No. 905776-24-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications based on diverse scientific literature.
The molecular formula of this compound is C24H28O6, with a molecular weight of approximately 412.48 g/mol. Its structure includes two hydroxy groups and a benzoic acid moiety, which may contribute to its biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related glycosides have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study:
In a study evaluating the cytotoxic effects of structurally related compounds on HL-60 human leukemia cells, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively.
Research Findings:
A comparative analysis revealed that derivatives with hydroxyl groups significantly increased radical scavenging activity in vitro, suggesting that this compound may also possess similar antioxidant capabilities .
Anti-inflammatory Effects
Inflammation is a common pathway in various diseases, including cancer and autoimmune disorders. Some studies have suggested that compounds with benzoic acid structures can inhibit pro-inflammatory cytokines.
Data Table: Antioxidant and Anti-inflammatory Activities
| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| 4-[Bis(2-hydroxy...methyl]benzoic acid | TBD | TBD |
| Related Compound A | 15 µM | Moderate |
| Related Compound B | 20 µM | High |
The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in apoptosis and inflammation. The presence of hydroxyl groups likely enhances its interaction with cellular targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid in laboratory settings?
- Methodology : Multi-step synthesis is typically required, involving:
- Condensation reactions to attach the cyclohexenone moieties to the benzoic acid core.
- Protection/deprotection strategies for hydroxyl and ketone groups to avoid side reactions (e.g., using tert-butyl or acetyl groups) .
- Enzymatic methods (e.g., lipases or esterases) can improve regioselectivity and reduce harsh reaction conditions, as demonstrated in hydroxy acid synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to confirm the presence of the bis-cyclohexenone methyl groups (e.g., δ ~1.3 ppm for dimethyl groups, δ ~6.0 ppm for enol protons) .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks .
- Melting point analysis : Compare experimental values (e.g., 180–220°C) with literature to assess crystallinity .
Q. What are the stability profiles of this compound under varying storage conditions?
- Storage recommendations :
- Store at 2–8°C in amber vials to prevent photodegradation of the enol-keto tautomers .
- Use desiccants to avoid hydrolysis of the methyl ester or benzoic acid groups .
Advanced Research Questions
Q. How can regioselectivity challenges in the bis-cyclohexenone substitution be addressed during synthesis?
- Strategies :
- Steric directing groups : Introduce temporary substituents (e.g., methoxy or nitro groups) on the benzoic acid core to guide bis-substitution .
- Computational modeling : Use DFT calculations to predict electronic effects and optimize reaction pathways for symmetric substitution .
- Case study : Similar triazine-based compounds achieved regiocontrol using methoxy groups at specific positions, reducing competing side reactions .
Q. How should researchers resolve contradictory NMR data for tautomeric forms of this compound?
- Approach :
- Variable-temperature NMR : Perform experiments at 25–60°C to observe dynamic equilibria between enol-keto tautomers (e.g., δ ~12 ppm for enolic OH in DMSO-d6) .
- Deuterium exchange : Add DO to confirm exchangeable protons and assign tautomeric states .
- Example : In triazine derivatives, missing signals due to tautomer overlap were resolved by 2D-COSY and HSQC experiments .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
